Phenethyl hexa-2,4-dienoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenethyl hexa-2,4-dienoate is a chemical compound with the molecular formula C14H16O2 and a molecular weight of 216.28 g/mol . . This compound is characterized by its conjugated double bonds and ester functional group, making it a subject of interest in various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenethyl hexa-2,4-dienoate can be synthesized through the esterification of 2,4-hexadienoic acid with 2-phenylethanol . The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield . The use of heterogeneous catalysts can also be employed to facilitate the esterification process and allow for easier separation of the product from the reaction mixture .
Chemical Reactions Analysis
Types of Reactions
Phenethyl hexa-2,4-dienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid .
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 2,4-hexadienoic acid or 2-phenylethanal .
Reduction: Formation of 2-phenylethanol .
Substitution: Formation of various ester derivatives .
Scientific Research Applications
Phenethyl hexa-2,4-dienoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of phenethyl hexa-2,4-dienoate involves its interaction with various molecular targets and pathways . The compound’s conjugated double bonds allow it to participate in electron transfer reactions , which can lead to the formation of reactive intermediates . These intermediates can interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Properties
CAS No. |
35416-42-3 |
---|---|
Molecular Formula |
C14H16O2 |
Molecular Weight |
216.27 g/mol |
IUPAC Name |
2-phenylethyl (2E,4E)-hexa-2,4-dienoate |
InChI |
InChI=1S/C14H16O2/c1-2-3-5-10-14(15)16-12-11-13-8-6-4-7-9-13/h2-10H,11-12H2,1H3/b3-2+,10-5+ |
InChI Key |
PPZYQYDDSJRELL-XPQLPGEHSA-N |
Isomeric SMILES |
C/C=C/C=C/C(=O)OCCC1=CC=CC=C1 |
Canonical SMILES |
CC=CC=CC(=O)OCCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.